molecular formula C18H24N2O2 B11000957 1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide

1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide

Cat. No.: B11000957
M. Wt: 300.4 g/mol
InChI Key: FPXKMZSGBNVCHJ-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indole core, a carboxamide group, and a tetrahydropyran moiety

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include the following steps:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a tetrahydropyran-containing alkyl halide.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:

    1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-3-carboxamide: This compound differs in the position of the carboxamide group on the indole ring.

    1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-5-carboxamide: Another positional isomer with the carboxamide group at a different position on the indole ring.

    1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-6-carboxamide: Similar to the previous compounds but with the carboxamide group at the 6-position.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C18H24N2O2/c1-13(2)20-9-6-15-16(4-3-5-17(15)20)18(21)19-12-14-7-10-22-11-8-14/h3-6,9,13-14H,7-8,10-12H2,1-2H3,(H,19,21)

InChI Key

FPXKMZSGBNVCHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC3CCOCC3

Origin of Product

United States

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